6-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolo[2,3-b]pyridine family, characterized by the presence of a bromine atom at position 6 and a nitro group at position 4. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs) and other protein kinases.
This compound can be classified under the category of nitropyridines and brominated heterocycles. Its structural formula is , indicating the presence of carbon, hydrogen, bromine, nitrogen, and oxygen atoms. The synthesis and biological evaluations of derivatives of pyrrolo[2,3-b]pyridine have been extensively studied, revealing their potential in therapeutic applications against various cancers and other diseases influenced by protein kinases .
The synthesis of 6-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine typically involves several key steps:
The molecular structure of 6-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine features a fused bicyclic system comprising a five-membered pyrrole ring and a six-membered pyridine ring. Key structural data include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compound .
6-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine can participate in various chemical reactions due to its functional groups:
The mechanism by which 6-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine exerts its biological effects primarily involves its role as an inhibitor of specific protein kinases. These kinases are crucial for cellular signaling pathways that regulate cell proliferation, survival, migration, and differentiation.
The physical properties of 6-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine include:
Chemical properties include:
The primary applications of 6-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine lie in medicinal chemistry:
The pyrrolo[2,3-b]pyridine (7-azaindole) scaffold represents a privileged nitrogen-containing heterocyclic system in modern drug discovery, characterized by its bicyclic structure that mimics purine nucleobases. This molecular framework enables targeted interactions with diverse biological macromolecules, particularly kinases, leveraging its hydrogen-bonding capabilities and aromatic stacking properties. The strategic incorporation of halogen and nitro substituents at specific positions, such as C-6 and C-4, significantly modulates electronic distribution, lipophilicity, and target-binding affinity, making derivatives like 6-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 53412941; PubChem CID 53412941) valuable pharmacophores in oncology and inflammation research [1] [4] [5].
The synergistic interplay between bromine and nitro groups within the pyrrolo[2,3-b]pyridine scaffold creates a multifaceted electronic profile essential for bioactivity. Bromine, as a heavy halogen, exerts significant steric influence and enhances membrane permeability through increased lipophilicity (clogP ≈ 2.5). Concurrently, the strongly electron-withdrawing nitro group (σₘ = 0.71) reduces electron density at C-4/C-6, facilitating nucleophilic displacement reactions and hydrogen-bond acceptor interactions with target proteins. This dual modification stabilizes specific molecular conformations and enhances binding to hydrophobic enzyme pockets, as demonstrated in kinase inhibitors where bromine occupies halogen-binding domains and the nitro group anchors key polar interactions [3] [5] [10].
Pyrrolo[2,3-b]pyridine derivatives have evolved from simple heterocyclic curiosities to indispensable scaffolds in kinase inhibitor development. Early research focused on their inherent bioactivity as nucleotide analogs, but strategic functionalization—particularly halogenation—revealed profound therapeutic potential:
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2